molecular formula C24H51LaN6 B14814846 Lanthanum tris(N,N'-diisopropylacetamidinate) CAS No. 635680-72-7

Lanthanum tris(N,N'-diisopropylacetamidinate)

Cat. No.: B14814846
CAS No.: 635680-72-7
M. Wt: 562.6 g/mol
InChI Key: KJLMBRGZNKJYEQ-UHFFFAOYSA-N
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Preparation Methods

Lanthanum tris(N,N’-diisopropylacetamidinate) can be synthesized through the reaction of lanthanum metal with N,N’-diisopropylacetamidinate ligands. One common method involves the reaction of lanthanum chloride with N,N’-diisopropylacetamidinate in the presence of a base such as sodium hydride . The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation techniques .

Chemical Reactions Analysis

Lanthanum tris(N,N’-diisopropylacetamidinate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of lanthanum tris(N,N’-diisopropylacetamidinate) involves its ability to coordinate with various substrates through its N,N’-diisopropylacetamidinate ligands. This coordination facilitates catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Lanthanum tris(N,N’-diisopropylacetamidinate) can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of lanthanum tris(N,N’-diisopropylacetamidinate) in terms of its specific ligand environment and resulting chemical behavior .

Properties

CAS No.

635680-72-7

Molecular Formula

C24H51LaN6

Molecular Weight

562.6 g/mol

IUPAC Name

lanthanum(3+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide

InChI

InChI=1S/3C8H17N2.La/c3*1-6(2)9-8(5)10-7(3)4;/h3*6-7H,1-5H3;/q3*-1;+3

InChI Key

KJLMBRGZNKJYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[La+3]

Origin of Product

United States

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